Cas no 2034269-09-3 (N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide)
![N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/2034269-09-3x500.png)
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
- N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide
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- Inchi: 1S/C17H13F3N2O3S/c18-17(19,20)13-5-1-6-14(10-13)26(23,24)22-11-12-4-2-8-21-16(12)15-7-3-9-25-15/h1-10,22H,11H2
- InChI Key: UOIIHHDKZKNRRO-UHFFFAOYSA-N
- SMILES: C1(S(NCC2=CC=CN=C2C2=CC=CO2)(=O)=O)=CC=CC(C(F)(F)F)=C1
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6515-2071-1mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
2034269-09-3 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6515-2071-75mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
2034269-09-3 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6515-2071-20mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
2034269-09-3 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6515-2071-20μmol |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
2034269-09-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6515-2071-2mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
2034269-09-3 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6515-2071-5mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
2034269-09-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6515-2071-4mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
2034269-09-3 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6515-2071-25mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
2034269-09-3 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6515-2071-40mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
2034269-09-3 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6515-2071-2μmol |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
2034269-09-3 | 2μmol |
$57.0 | 2023-09-08 |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide Related Literature
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
Additional information on N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide
N-{[2-(Furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide: A Comprehensive Overview
The compound with CAS No. 2034269-09-3, known as N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. The molecule consists of a sulfonamide group attached to a benzene ring, which is further substituted with a trifluoromethyl group. The nitrogen atom of the sulfonamide is connected to a methylene group that links to a pyridine ring substituted with a furan moiety at the 2-position. This combination of functional groups and heterocyclic rings contributes to its diverse chemical properties and biological interactions.
Recent studies have highlighted the importance of sulfonamide-containing compounds in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the trifluoromethyl group in this compound is notable, as it is known to enhance lipophilicity and improve pharmacokinetic profiles. Additionally, the furan and pyridine rings introduce aromaticity and potential sites for hydrogen bonding, which are critical for molecular recognition and binding affinity in biological systems.
One of the most intriguing aspects of this compound is its potential as a modulator of protein-protein interactions (PPIs). PPIs are increasingly recognized as attractive targets for therapeutic intervention, as they play pivotal roles in various cellular processes, including signal transduction and apoptosis. The structural features of N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide suggest that it may act as an allosteric modulator, influencing the conformational states of target proteins and thereby regulating their activity. This hypothesis is supported by recent computational studies that predict favorable binding affinities for this compound against several PPI-associated proteins.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the sulfonamide group through nucleophilic substitution reactions and the construction of the pyridine-furan heterocycle via coupling reactions. Optimization of these steps has been crucial in achieving high yields and ensuring the purity of the final product. Furthermore, advancements in catalytic methods have enabled more efficient synthesis pathways, reducing costs and minimizing environmental impact.
In terms of biological activity, preliminary assays have demonstrated that N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide exhibits potent inhibitory effects against several kinases, including Aurora kinases and Src family kinases. These findings are particularly significant given the role of these enzymes in cancer progression and metastasis. Moreover, the compound has shown selectivity over other kinases, indicating its potential as a targeted therapeutic agent with reduced off-target effects.
Another area of interest lies in the compound's ability to modulate ion channels, which are critical for various physiological processes such as nerve signaling and muscle contraction. Recent research has identified N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide as a potent inhibitor of voltage-gated sodium channels (Nav). This property suggests its potential application in treating conditions associated with hyperexcitability, such as epilepsy and chronic pain.
From an environmental standpoint, understanding the fate and behavior of this compound in natural systems is essential for assessing its ecological impact. Studies on biodegradation pathways have revealed that N-{[2-(furan-2-yl)pyridin -3-yl]methylene} groups can undergo oxidative transformations under aerobic conditions, leading to the formation of less complex intermediates. These findings underscore the importance of sustainable practices in chemical manufacturing to minimize environmental contamination.
In conclusion, N-{[2-(furan -
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